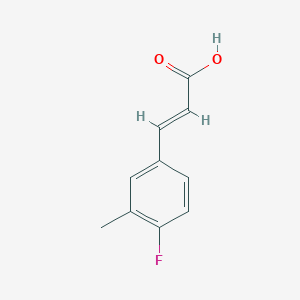

4-Fluoro-3-methylcinnamic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOBWKXNZLNLRY-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylcinnamic Acid and Analogues

Regioselective Synthesis of Fluorinated and Methylated Cinnamic Acids

The core challenge in synthesizing 4-fluoro-3-methylcinnamic acid lies in the regioselective construction of the α,β-unsaturated carboxylic acid on the pre-functionalized aromatic ring. The starting material for these syntheses is typically 4-fluoro-3-methylbenzaldehyde (B1349321).

Several classical and modern synthetic reactions can be employed to synthesize cinnamic acids from aromatic aldehydes. These methods are broadly applicable to substituted benzaldehydes, including 4-fluoro-3-methylbenzaldehyde, to achieve regioselective synthesis.

Knoevenagel-Doebner Condensation: This is one of the most common methods for synthesizing cinnamic acids. mdpi.com The reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and a small amount of piperidine. biointerfaceresearch.comatlantis-press.com The intermediate undergoes decarboxylation upon heating to yield the cinnamic acid. A proposed synthesis for this compound would involve reacting 4-fluoro-3-methylbenzaldehyde with malonic acid. A similar procedure has been successfully used for the synthesis of 4-fluorocinnamic acid from p-fluorobenzaldehyde. google.com

Perkin Reaction: The Perkin reaction offers another route, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) (commonly acetic anhydride) in the presence of its corresponding sodium or potassium salt (e.g., sodium acetate) as a weak base. uns.ac.idjocpr.com This method, while effective, often requires high temperatures (180-190°C) and long reaction times, and can sometimes result in side products. uns.ac.idresearchgate.net The use of sonochemistry has been explored to accelerate the Perkin reaction and improve yields under milder conditions. uns.ac.idscispace.com

Claisen-Schmidt Condensation: While typically used for synthesizing chalcones, a variation of the Claisen-Schmidt condensation can produce cinnamic acid derivatives. This involves the reaction of a benzaldehyde (B42025) with an ester (like ethyl acetate) under basic conditions to form an ethyl cinnamate, which can then be hydrolyzed to the cinnamic acid.

Boron Tribromide-Mediated Synthesis: A novel approach involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent and 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine as bases. researchgate.net This method has been shown to produce cinnamic acids in moderate to high yields. researchgate.net

| Reaction Name | Reactants | Catalyst/Reagent | Typical Conditions | Reference |

| Knoevenagel-Doebner | Substituted Benzaldehyde, Malonic Acid | Pyridine, Piperidine | Heating (e.g., 80-110°C) | biointerfaceresearch.comatlantis-press.com |

| Perkin Reaction | Substituted Benzaldehyde, Acetic Anhydride | Sodium Acetate | High Temperature (e.g., 180°C) | uns.ac.idjocpr.com |

| Heck Coupling | Aryl Halide, Methyl Acrylate | Pd-nanoparticles | N-Methylpyrrolidone (NMP), Triethylamine | jocpr.com |

| BBr₃-Mediated | Substituted Benzaldehyde, Acetic Acid | Boron Tribromide (BBr₃), 4-DMAP, Pyridine | Reflux (180-190°C) | researchgate.net |

The double bond in cinnamic acids can exist as either the (E) or (Z) stereoisomer. For most applications, particularly in pharmaceuticals, a single, pure stereoisomer is required.

The majority of condensation reactions used to synthesize cinnamic acids, such as the Knoevenagel-Doebner and Perkin reactions, predominantly yield the more thermodynamically stable (E)-isomer (trans-isomer). sigmaaldrich.com The stereoselectivity is driven by the steric hindrance between the phenyl ring and the carboxylic acid group in the less stable (Z)-isomer.

While these standard methods provide good E-selectivity, achieving high stereochemical purity may require further purification, such as recrystallization. Research into stereoselective synthesis often focuses on developing new catalysts or reaction conditions that can favor the formation of one isomer exclusively. For instance, specific frustrated Lewis pair (FLP) mediated reactions have been reported for the stereoselective activation of C-F bonds, highlighting a frontier in stereocontrolled synthesis involving fluorinated compounds. nih.gov Although not directly applied to cinnamic acid synthesis, these principles could inspire future pathways for accessing stereopure (E) or (Z) isomers of this compound.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of a wide array of derivatives, primarily esters and amides. These transformations are crucial for modulating the compound's physicochemical properties and biological activity.

Esterification: Cinnamic acid esters can be synthesized through several methods.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid or thionyl chloride). A procedure for synthesizing methyl 4-fluoro-3-hydroxybenzoate involves dissolving the corresponding acid in methanol (B129727) and adding thionyl chloride.

Coupling Agent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate esterification with various alcohols under mild conditions. researchgate.net

Amidation: The synthesis of cinnamic acid amides is a key strategy for creating derivatives.

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. biointerfaceresearch.com The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. biointerfaceresearch.com

Direct Amide Coupling: A variety of modern coupling reagents allow for the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. Common reagents include O-(benzotriazol-1-yl)-N,N,N′,N″-tetramethyluronium hexafluorophosphate (B91526) (BOP), and carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). mdpi.combeilstein-journals.organalis.com.my

| Derivative Type | Method | Key Reagents | Reference |

| Ester | Fischer Esterification | Alcohol, H₂SO₄ or SOCl₂ | |

| Ester | DCC Coupling | Alcohol, DCC, DMAP | researchgate.net |

| Amide | Via Acyl Chloride | SOCl₂, Amine | biointerfaceresearch.com |

| Amide | Direct Coupling | Amine, EDC·HCl or BOP | mdpi.combeilstein-journals.org |

Recent advancements have introduced more efficient and selective reagents for derivatizing the carboxylic acid group of cinnamic acids.

Carbodiimide (B86325) Reagents: EDC·HCl is a water-soluble carbodiimide that has become a popular choice for amide bond formation due to the easy removal of its urea (B33335) byproduct during aqueous workup. beilstein-journals.organalis.com.my Its use has been optimized for the N-amidation of cinnamic acid, providing high yields under mild conditions. analis.com.my

Uronium-Based Reagents: Peptide coupling reagents such as BOP are highly efficient for amidation, often proceeding rapidly at room temperature with high yields and minimal side reactions. mdpi.com

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to chemical methods. For example, the lipase (B570770) Novozym 435 has been used to catalyze the synthesis of cinnamic acid esters like ethyl ferulate and octyl methoxycinnamate. jocpr.com This approach is beneficial as the enzyme can often be recovered and reused. jocpr.com

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is emerging as a powerful, solvent-free, and sustainable synthetic tool.

The use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) has been successfully applied in a continuous flow mechanochemistry system for the synthesis of cinnamic acid amides and hydrazides in moderate to good yields. beilstein-journals.org This approach is notable for its potential scalability, with the capacity to produce products on a 100-gram scale with high efficiency. beilstein-journals.org

Furthermore, sonochemistry, the application of ultrasound to chemical reactions, has been used to facilitate the Perkin synthesis of cinnamic acid itself. uns.ac.idscispace.com This technique can lead to shorter reaction times and improved yields compared to conventional heating methods. uns.ac.id These green chemistry approaches represent a significant step towards more environmentally benign methods for the synthesis and derivatization of cinnamic acids.

Chemoenzymatic and Biosynthetic Approaches for Analogues

The development of chemoenzymatic and biosynthetic routes for producing complex molecules offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. While specific literature on the chemoenzymatic or biosynthetic production of this compound is not extensively detailed, the synthesis of its analogues can be extrapolated from established enzymatic methods for substituted cinnamic acids and fluorinated aromatic compounds. These approaches primarily leverage the catalytic prowess of enzymes, either in isolated form or within engineered microbial hosts, to achieve desired chemical transformations.

One of the most promising enzymatic reactions for the synthesis of cinnamic acid analogues is the reverse reaction of phenylalanine ammonia (B1221849) lyase (PAL). PAL is a non-oxidative enzyme that catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. researchgate.netwikipedia.org By employing high concentrations of ammonia and a substituted cinnamic acid as the substrate, engineered PAL enzymes can catalyze the stereoselective synthesis of unnatural L-amino acids. researchgate.net

Research has demonstrated the feasibility of using PAL for the synthesis of halogenated phenylalanine analogues. For instance, an engineered PAL from Rhodotorula graminis has been successfully used for the preparative scale biotransformation of 4-bromocinnamic acid to L-4-bromophenylalanine, achieving a 94% conversion and greater than 99% enantiomeric excess. researchgate.netmanchester.ac.uk This highlights the potential of utilizing a similar enzymatic approach for the synthesis of L-4-fluoro-3-methylphenylalanine from this compound. The steric tolerance of the enzyme's active site is a critical factor, and studies on PAL from Rhodotorula glutinis have shown that it can accommodate fluorine substituents at the para position of the cinnamic acid ring, likely due to the small atomic radius of fluorine. wikipedia.org

The biosynthesis of fluorinated natural products is rare in nature; however, understanding the enzymatic machinery involved in the biosynthesis of the few known organofluorine compounds can provide a basis for engineering novel pathways. rsc.orgnih.gov The introduction of fluorine into aromatic molecules can be achieved through various enzymatic strategies, including the use of engineered polyketide synthases (PKSs) with fluorinated building blocks. nih.gov For example, a biosynthetic pathway for an analogue of this compound could be envisioned by incorporating a fluorinated precursor into the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms.

Furthermore, cytochrome P450 enzymes are known to catalyze a wide range of reactions, including hydroxylations and other modifications of aromatic rings. nih.gov While direct enzymatic fluorination of an aromatic C-H bond is challenging, engineered P450s could potentially be used to modify a pre-existing fluorinated aromatic precursor to generate analogues of this compound.

A hypothetical chemoenzymatic route to an analogue of this compound could involve the enzymatic carboxylation of a corresponding 4-fluoro-3-methylstyrene derivative. While this specific transformation is not yet well-established, the development of novel carboxylases and the engineering of existing ones represent an active area of research in biocatalysis.

The combination of chemical and enzymatic steps is a powerful strategy. For instance, a fluorinated and methylated benzaldehyde, synthesized chemically, could be used as a starting material for an aldol (B89426) condensation with a suitable partner, followed by an enzymatic reduction to introduce specific stereochemistry, ultimately leading to a chiral analogue of this compound.

The table below summarizes some of the key enzymes and their potential applications in the synthesis of analogues of this compound.

| Enzyme Class | Specific Enzyme Example | Potential Application in Analogue Synthesis |

| Ammonia Lyases | Phenylalanine Ammonia Lyase (PAL) from Rhodotorula graminis | Stereoselective amination of this compound to produce L-4-fluoro-3-methylphenylalanine. |

| Monooxygenases | Cytochrome P450 Enzymes | Hydroxylation or other modifications of a fluorinated aromatic precursor to generate structural analogues. |

| Synthases | Polyketide Synthases (PKSs) | Incorporation of fluorinated building blocks (e.g., fluoromalonyl-CoA) in an engineered pathway to produce a fluorinated and methylated aromatic ring structure that can be further converted to the desired acid. |

Investigative Studies on the Biological Activities of 4 Fluoro 3 Methylcinnamic Acid Derivatives

Antimicrobial and Antifungal Research

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties, with research exploring their efficacy against a wide range of pathogens. eurekaselect.com The structural modifications of the cinnamic acid backbone, including substitutions on the phenyl ring, play a crucial role in determining the spectrum and potency of their antimicrobial and antifungal activities. nih.gov

Potentiation of Biocidal Efficacy against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Cinnamic acid derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including the clinically significant pathogens Staphylococcus aureus and Escherichia coli. The lipophilicity and electronic properties conferred by various substituents on the phenyl ring are key determinants of their antibacterial potency. jst.go.jp For instance, studies on halogenated cinnamic acid derivatives have shown that these modifications can enhance antibacterial efficacy. While specific data on 4-Fluoro-3-methylcinnamic acid is scarce, the structure-activity relationship (SAR) studies of related compounds suggest that the electron-withdrawing nature of the fluorine atom and the lipophilic character of the methyl group could contribute to its antibacterial profile.

Research on various cinnamic acid derivatives has established their potential to inhibit bacterial growth. For example, cinnamaldehyde (B126680) has shown greater potential to inhibit the growth of E. coli and S. aureus than cinnamic acid itself. nih.gov Furthermore, the introduction of a hydroxyl group to the phenyl ring can also impact antibacterial activity. nih.gov The antibacterial activity of cinnamic acid derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes.

Table 1: Antibacterial Activity of Selected Cinnamic Acid Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Cinnamic acid | Escherichia coli | >5.0 mM | mdpi.com |

| Cinnamic acid | Staphylococcus aureus | >5.0 mM | mdpi.com |

| Cinnamaldehyde | Escherichia coli | 8-15 mM | nih.gov |

| Cinnamaldehyde | Staphylococcus aureus | 8-10 mM | nih.gov |

Modulation of Fungal Growth and Enzyme Targets (e.g., CYP53A15)

The antifungal potential of cinnamic acid derivatives is a significant area of investigation. One of the proposed mechanisms for their antifungal action is the inhibition of fungal-specific enzymes, such as benzoate (B1203000) 4-hydroxylase (CYP53). nih.gov This enzyme is crucial for the detoxification of aromatic compounds in fungi, making it an attractive target for the development of novel antifungal agents. nih.gov

Studies have demonstrated that various cinnamic acid derivatives can effectively inhibit the growth of fungal species like Aspergillus niger and Cochliobolus lunatus. nih.govnih.gov The substitution pattern on the phenyl ring significantly influences this activity. For instance, the presence of electron-withdrawing groups has been shown to enhance antifungal efficacy. nih.gov Although direct studies on this compound are not available, it is plausible that the electronic and steric properties of the fluoro and methyl groups could facilitate its interaction with the active site of fungal enzymes like CYP53A15, thereby inhibiting fungal growth.

Table 2: Antifungal Activity of Cinnamic Acid Derivatives

| Fungal Strain | Inhibitory Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Cochliobolus lunatus | Cinnamic acid derivatives | Inhibition of CYP53A15 | nih.govnih.gov |

| Aspergillus niger | Cinnamic acid derivatives | Inhibition of CYP53A15 | nih.govnih.gov |

| Pleurotus ostreatus | Cinnamic acid derivatives | Inhibition of CYP53A15 | nih.gov |

Antiviral Activity Spectrum

The exploration of cinnamic acid derivatives has extended to their potential as antiviral agents. Research has shown that certain derivatives, particularly esters of substituted cinnamic acids, exhibit activity against a range of viruses. For example, esters of substituted cinnamic acids with quercetin (B1663063) have been evaluated for their in vitro activity against Coronaviruses. unica.it Another study highlighted the potential of a cinnamic acid derivative, CATD-3, as a promising antiviral candidate against the Chikungunya virus (CHIKV), with an IC50 of 11.49 µM. nih.gov A derivative of trans-cinnamic acid, p-sulphoxy-cinnamic acid, has also shown antiviral activity against the dengue virus. rsc.org

The antiviral mechanism of these derivatives can be multifaceted, including the inhibition of viral replication and interference with viral entry into host cells. While the antiviral spectrum of this compound derivatives has not been specifically investigated, the existing body of research on related compounds suggests that this chemical class warrants further exploration for the development of novel antiviral therapeutics.

Anticancer Mechanistic Explorations (In Vitro and Non-Human In Vivo Models)

The anticancer properties of cinnamic acid derivatives have been a focal point of numerous studies, revealing their ability to inhibit cancer cell proliferation and induce cell death through various mechanisms.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HeLa)

A significant body of evidence indicates that cinnamic acid derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. Studies have demonstrated these effects in breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), as well as in the cervical cancer cell line HeLa. nih.gov

The cytotoxic effects of these compounds are often dose-dependent. For instance, representative cinnamic acid esters and amides have shown significant cytotoxicity with IC50 values ranging between 42 and 166 µM in HeLa and MCF-7 cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. While direct evidence for this compound is lacking, a study on a hybrid thiohydantoin-cinnamic acid derivative (compound 11) showed it induced cell cycle arrest at the S phase in MCF-7 cells, leading to apoptosis at the pre-G1 phase. nih.gov The substitution pattern on the cinnamic acid ring is critical in determining the efficacy and selectivity of these anticancer effects.

Table 3: Anticancer Activity of Cinnamic Acid Derivatives in Various Cell Lines

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Cinnamic acid esters and amides | Cytotoxicity (IC50: 42-166 µM) | nih.gov |

| MDA-MB-231 (Breast Cancer) | Cinnamic acid derivatives | Inhibition of proliferation | mdpi.com |

| HeLa (Cervical Cancer) | Cinnamic acid esters and amides | Cytotoxicity (IC50: 42-166 µM), Induction of cell death | nih.gov |

| MCF-7 (Breast Cancer) | Thiohydantoin-cinnamic acid hybrid | S phase cell cycle arrest, Apoptosis | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT Pathway)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. wikipedia.org This pathway is therefore a key target for the development of novel anticancer therapies. nih.gov Several natural and synthetic compounds, including derivatives of cinnamic acid, have been investigated for their ability to modulate this pathway.

The PI3K/AKT pathway is activated by various growth factors and hormones, leading to the activation of AKT, which in turn promotes cell survival and inhibits apoptosis. wikipedia.org Inhibitors of this pathway can therefore sensitize cancer cells to apoptosis. While there is no direct research on the effect of this compound on the PI3K/AKT pathway, the general class of cinnamic acid derivatives has been shown to interfere with this signaling cascade. The structural features of this compound, including the electronic effects of the fluorine atom, may influence its interaction with key components of the PI3K/AKT pathway, thereby contributing to its potential anticancer activity. Further research is needed to elucidate the specific molecular targets of this compound within this critical signaling network.

Comparative Cytotoxicity Studies of Fluorinated Cinnamic Acid Dimers

Recent research has highlighted the enhanced cytotoxic potential of cinnamic acid dimers (CADs) compared to their monomeric counterparts, particularly in the context of cancer cell lines. A comparative study investigating the effects of various CADs on breast cancer cells (MCF-7) and non-tumorigenic breast epithelial cells (MCF-10A) demonstrated that dimerization significantly increases cytotoxicity towards cancerous cells.

Notably, fluorinated derivatives such as 3-fluoro cinnamic acid dimer (3-fluoro CAD) and 3,4-difluoro cinnamic acid dimer (3,4-difluoro CAD) were found to be more potent than their parent monomers. nih.gov The study revealed that 3-fluoro CAD was the most effective among the tested dimers, inducing apoptosis and causing cell cycle arrest in the 'S' phase in cancer cells. nih.gov This suggests that the cyclobutane (B1203170) ring formed during dimerization is crucial for the enhanced antineoplastic effects.

The table below summarizes the comparative cytotoxicity (IC50 values) of selected cinnamic acid monomers and their corresponding dimers against the MCF-7 breast cancer cell line.

| Compound | IC50 (µM) on MCF-7 Cells |

| 3-Fluoro Cinnamic Acid | > 200 |

| 3-Fluoro Cinnamic Acid Dimer | 25.5 ± 2.5 |

| 3,4-Difluoro Cinnamic Acid | > 200 |

| 3,4-Difluoro Cinnamic Acid Dimer | 55.5 ± 3.5 |

| Ferulic Acid | > 200 |

| Ferulic Acid Dimer | 80.5 ± 4.5 |

This data is adapted from a study on cinnamic acid dimers and their effects on breast cancer cells. nih.gov

Investigation of Anticancer Activity in Model Organisms

The translation of in vitro cytotoxic findings to in vivo efficacy is a critical step in drug discovery. However, based on the available scientific literature, there is a notable lack of in vivo studies investigating the anticancer activity of this compound or its simple derivatives in model organisms. While some complex derivatives, such as 4-Fluoro-3',4',5'-trimethoxychalcone, have been shown to increase survival time in metastasis models in mice, these compounds have a significantly different chemical structure. benthamdirect.com Further research, including studies in animal models, is necessary to validate the in vivo anticancer potential of this compound and its closely related derivatives.

Enzyme Inhibitory Profile Analysis

Cinnamic acid derivatives are known to interact with a variety of enzymes, leading to the modulation of different biological pathways. The specific substitutions on the phenyl ring play a crucial role in determining the potency and selectivity of these interactions.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor Development

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. ingentaconnect.comnih.gov Cinnamic acid derivatives have been explored as potential PTP1B inhibitors.

A study evaluating a range of cinnamic acid derivatives found that hydroxyl-substituted compounds were among the most effective. ingentaconnect.com Specifically, o-hydroxycinnamic acid and p-hydroxycinnamic acid exhibited the most potent inhibitory activity against PTP1B, with IC50 values of 137.67 ± 13.37 µM and 181.60 ± 9.34 µM, respectively. ingentaconnect.com Kinetic analysis showed that these compounds act as non-competitive inhibitors. ingentaconnect.com While direct inhibitory data for this compound on PTP1B is not currently available, the established activity of related structures suggests that it may also possess inhibitory potential.

Lipoxygenase (LOX) Modulation

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various chronic inflammatory diseases. nih.gov Consequently, LOX inhibitors are of significant therapeutic interest. Cinnamic acid derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX). nih.gov

Studies on structural analogues of caffeic acid phenethyl ester (CAPE), a known 5-LOX inhibitor, have shown that modifications to the cinnamic acid scaffold can enhance inhibitory activity. nih.gov Research has also indicated that methoxy-substituted cinnamic acid derivatives are implicated in the inhibition of soybean lipoxygenase. nih.gov This suggests that the substitution pattern on the aromatic ring is a key determinant of LOX inhibitory activity.

Broader Spectrum Enzyme Interactions (e.g., α-glucosidase, tyrosinase, histone deacetylase, thromboxane (B8750289) synthetase, aldo-keto reductases)

Derivatives of cinnamic acid have demonstrated a broad range of interactions with various other enzymes, indicating their potential for diverse therapeutic applications.

α-Glucosidase: This enzyme is a target for managing postprandial hyperglycemia in diabetic patients. Several cinnamic acid derivatives have shown potent inhibitory activity against intestinal α-glucosidase. Notably, caffeic acid, ferulic acid, and isoferulic acid are effective inhibitors of intestinal maltase and sucrase. nih.gov

Tyrosinase: As a key enzyme in melanin (B1238610) biosynthesis, tyrosinase inhibitors are of great interest in the cosmetics industry for treating hyperpigmentation. Numerous studies have shown that cinnamic acid derivatives can act as potent tyrosinase inhibitors. For instance, a cinnamic acid ester derivative, (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate), was found to inhibit mushroom tyrosinase with an IC50 value of 5.7 µM, which is more potent than the standard inhibitor, kojic acid. nih.gov

Histone Deacetylase (HDAC): HDACs are crucial enzymes in epigenetic regulation and are validated targets in cancer therapy. Trans-cinnamic acid and its derivatives have been shown to inhibit HDACs. Dihydroxy cinnamic acid (caffeic acid) was found to inhibit HDAC2, leading to the induction of apoptosis in cancer cells. nih.gov

Thromboxane Synthetase: This enzyme is involved in the synthesis of Thromboxane A2, which plays a role in platelet aggregation and vasoconstriction. While direct inhibition by simple cinnamic acids is not extensively documented, some indole (B1671886) derivatives incorporating a carboxylic acid moiety have shown potent thromboxane A2 synthetase inhibitory activity. nih.gov

Aldo-Keto Reductases (AKRs): The enzyme AKR1C3 (also known as 17β-hydroxysteroid dehydrogenase type 5) is a target in hormone-dependent cancers. A study on a series of cinnamic acids found that α-methylcinnamic acid and the unsubstituted cinnamic acid were good inhibitors of AKR1C3, with IC50 values of 6.4 µM and 50 µM, respectively. The study noted that polar substituents on the phenyl ring tended to decrease the inhibitory potency. nih.gov

The following table summarizes the inhibitory activities of various cinnamic acid derivatives against this broader spectrum of enzymes.

| Enzyme Target | Active Cinnamic Acid Derivative(s) | Reported IC50 Value(s) |

| α-Glucosidase (Maltase) | Caffeic Acid | 0.74 mM |

| α-Glucosidase (Maltase) | Ferulic Acid | 0.79 mM |

| Tyrosinase | (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) | 5.7 µM |

| Histone Deacetylase (HDAC) | Dihydroxy Cinnamic Acid (Caffeic Acid) | Activity confirmed, specific IC50 varies |

| Aldo-Keto Reductase (AKR1C3) | α-Methylcinnamic Acid | 6.4 µM |

| Aldo-Keto Reductase (AKR1C3) | Cinnamic Acid | 50 µM |

Allelopathic and Phytotoxic Research in Plant Biology

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. Cinnamic acid and its derivatives are well-known allelochemicals. These compounds can be released from plants and affect the germination and growth of neighboring plants.

For example, studies on phenolic acids have demonstrated their phytotoxic effects. 3,4-Dihydroxybenzalacetone, a compound related to cinnamic acid, has been shown to significantly inhibit the growth of the cyanobacterium Microcystis aeruginosa, with a half-maximal effective concentration (EC50) of 5.2 µg/mL. researchgate.net The mechanism is believed to involve the generation of superoxide (B77818) anion radicals, leading to lipid peroxidation and cell death. researchgate.net This highlights the potential of cinnamic acid derivatives to act as natural herbicides or algaecides. The specific allelopathic and phytotoxic properties of this compound have yet to be reported, but the general activity of the cinnamic acid class suggests it could exhibit similar effects.

Inhibition of Parasitic Weed Growth (e.g., Cuscuta campestris)

Cinnamic acid and its derivatives have been identified as potent allelochemicals, capable of inhibiting the growth of various plant species, including noxious parasitic weeds. One of the most significant targets in this area of research is Cuscuta campestris, a parasitic plant that causes substantial crop damage worldwide. nih.gov Studies have demonstrated that trans-cinnamic acid itself inhibits the growth of C. campestris seedlings. nih.gov

Research into the phytotoxic effects of cinnamic acid derivatives has revealed that modifications to the core structure can significantly enhance this inhibitory activity. While direct studies on this compound are not extensively detailed in the provided results, research on analogous compounds provides a strong basis for its potential efficacy. For instance, various halogenated derivatives of cinnamic acid have shown increased phytotoxicity compared to the parent compound. nih.gov This suggests that the fluorine substitution in this compound could contribute positively to its growth inhibition capabilities against parasitic weeds like Cuscuta campestris. The investigation of natural compounds for the control of parasitic weeds is a critical step toward developing sustainable agricultural practices. mdpi.com

Structural Features Influencing Phytotoxicity

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in elucidating the features that govern their phytotoxicity against parasitic weeds such as Cuscuta campestris. nih.gov

Several key structural aspects have been identified as significant for inhibitory activity:

Substitution on the Aromatic Ring : The nature and position of substituents on the phenyl ring play a pivotal role. Halogenated substituents, in particular, have been shown to increase phytotoxic activity when compared with unsubstituted trans-cinnamic acid. nih.gov For example, derivatives with chlorine, bromine, or trifluoromethyl groups on the aromatic ring exhibit enhanced growth inhibition of C. campestris seedlings. nih.gov This suggests that the electron-withdrawing nature of the fluorine atom at the 4-position of this compound is a favorable feature for phytotoxicity. The position of the halogen atom is also critical, as it influences the electronic properties of the molecule. mdpi.com

The Propanoic Acid Side Chain : Modifications to the side chain also impact activity. For instance, the esterification of the carboxylic acid group, as seen in methyl trans-cinnamate, can lead to a significant increase in phytotoxicity, with this compound being identified as one of the most active inhibitors in some studies. nih.gov The presence of the double bond in the acrylic acid side chain is also considered important for its bioactivity. elsevierpure.com

The table below summarizes the growth inhibition of Cuscuta campestris by various trans-cinnamic acid derivatives at a concentration of 1 mM, illustrating the impact of different structural modifications.

| Compound | Substitution | % Growth Inhibition (± SE) |

| trans-Cinnamic acid | None | 38.9 ± 4.3 |

| trans-4-Chlorocinnamic acid | 4-Chloro | 66.5 ± 2.9 |

| trans-4-Bromocinnamic acid | 4-Bromo | 65.6 ± 3.4 |

| trans-4-(Trifluoromethyl)cinnamic acid | 4-CF3 | 68.6 ± 2.9 |

| Methyl trans-cinnamate | Methyl ester | 76.5 ± 3.1 |

| Hydrocinnamic acid | Saturated side chain | 63.8 ± 3.1 |

| Data sourced from a study on the structure-activity relationship of trans-cinnamic acid and its analogs. nih.gov |

Antioxidant and Anti-glycation Investigations

Free Radical Scavenging Mechanisms

Cinnamic acid derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to act as free radical scavengers. nih.govnih.gov The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, particularly by the delocalization of the unpaired electron across the aromatic ring and the propenoic side chain. acs.org

The antioxidant efficiency is heavily influenced by the substitution pattern on the aromatic ring. acs.org

Hydroxyl and Methoxy (B1213986) Groups : The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on the phenyl ring enhances the stability of the phenoxyl radical, thereby increasing the antioxidant activity. mdpi.com For example, derivatives like caffeic acid (3,4-dihydroxy) and ferulic acid (4-hydroxy-3-methoxy) are more potent antioxidants than p-coumaric acid (4-hydroxy). acs.orgacs.org The catechol structure (dihydroxy groups) is particularly effective at stabilizing the radical. acs.org

Mechanism of Action : The specific mechanism of radical scavenging can depend on the reaction medium. In polar solvents like methanol (B129727), a sequential proton loss electron transfer (SPLET) mechanism may be favored for compounds with electron-donating groups. In less polar solvents like ethyl acetate, a direct hydrogen atom transfer (HAT) mechanism is more predominant. semanticscholar.org For compounds with only one hydroxyl group, the HAT mechanism is generally the primary pathway in both polar and non-polar environments. semanticscholar.org

While the specific antioxidant mechanism of this compound is not detailed, the presence of the electron-withdrawing fluorine atom would likely influence the H-donating ability of any phenolic group present, modifying its radical scavenging capacity compared to non-fluorinated analogues.

Inhibition of Advanced Glycation End Product (AGE) Formation

Advanced glycation end products (AGEs) are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids. rsc.orgsciopen.com Their accumulation is implicated in aging and the progression of diabetic complications. nih.gov Cinnamic acid and its derivatives have demonstrated a significant ability to inhibit the formation of AGEs. nih.govmdpi.com

In in vitro studies using a bovine serum albumin (BSA)/fructose system, various cinnamic acid derivatives were shown to inhibit the formation of fluorescent AGEs by approximately 12% to 63% at a concentration of 1 mM. nih.govmdpi.com The parent cinnamic acid was found to be the most potent inhibitor among the compounds tested in one study, reducing AGE formation by over 63%. mdpi.com The introduction of hydroxyl or methoxy groups to the cinnamic acid structure was found to decrease the inhibitory activity against protein glycation in that specific study. mdpi.com

These compounds are thought to exert their anti-glycation effects through several mechanisms, including the trapping of reactive dicarbonyl intermediates like methylglyoxal (B44143) and preventing oxidative protein damage that facilitates AGE formation. nih.govnih.gov

The table below shows the percentage inhibition of total AGEs formation by cinnamic acid and some of its derivatives at a 1 mM concentration.

| Compound | % Inhibition of AGEs (± SEM) |

| Cinnamic acid | 63.36 ± 1.07 |

| o-Coumaric acid | 35.49 ± 1.73 |

| m-Coumaric acid | 28.52 ± 1.69 |

| p-Coumaric acid | 11.96 ± 0.94 |

| Ferulic acid | 19.82 ± 1.83 |

| Caffeic acid | 26.34 ± 1.25 |

| Sinapic acid | 16.32 ± 1.11 |

| Aminoguanidine (Positive Control) | 48.33 ± 1.29 |

| Data adapted from a study on the inhibition of fructose-mediated protein glycation. mdpi.com |

Exploration as Caloric Restriction Mimetics in Model Organisms

Caloric restriction (CR) is a dietary intervention known to extend lifespan and improve healthspan in various species, from yeast to primates. bmbreports.orgnih.gov However, maintaining a CR diet is challenging for humans, which has spurred the search for "caloric restriction mimetics" (CRMs) – compounds that mimic the beneficial effects of CR without reducing food intake. nih.gov CRMs often act on the same molecular pathways that mediate the effects of CR, such as insulin/IGF-1 signaling and TOR signaling. bmbreports.org

While direct investigation of this compound as a CRM is not prominent in the literature, related natural compounds have been explored for their effects on lifespan in model organisms. For instance, cinnamon, which is a rich source of cinnamic acid and its derivatives, has been shown to extend the lifespan of the fruit fly, Drosophila melanogaster. nih.gov This effect appears to be mediated, at least in males, through the insulin signaling pathway, a key regulator of longevity that is also modulated by caloric restriction. nih.govmdpi.com

The exploration of plant-derived compounds as CRMs is a growing field of research. researchgate.net Many such compounds are thought to work by inducing a mild stress response or by modulating key metabolic and signaling pathways involved in aging. mdpi.com The potential for cinnamic acid derivatives to act as CRMs is an intriguing area for future research, given their known effects on metabolic processes and signaling pathways. However, it is important to note that the efficacy of lifespan-extending compounds can be species-dependent and may not always translate from invertebrate models to mammals. nih.gov

Structure Activity Relationship Sar Paradigms for 4 Fluoro 3 Methylcinnamic Acid Analogues

Elucidation of Fluorine Substitution Effects on Bioactivity

The introduction of a fluorine atom to the cinnamic acid scaffold can significantly modulate its biological properties. The position of the fluorine substituent on the phenyl ring is a critical determinant of its effect. For instance, in the context of anti-tuberculosis activity, a 4-fluoro phenyl ring substitution has been shown to be highly favorable. One study reported that a compound with this feature was the most active among a series of fluorinated analogues, indicating that fluoro substitution can enhance anti-tuberculosis effects. nih.gov

In the realm of anticancer agents, cinnamide derivatives with a 4-fluoro substituent on the phenyl moiety have demonstrated notable cytotoxic activity against liver cancer cell lines. nih.gov The strategic placement of fluorine can influence the electronic properties and lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and interact with intracellular targets. nih.govresearchgate.net

Furthermore, the inhibitory efficacy of cinnamic acid derivatives as nitrification inhibitors is also influenced by fluorine substitution. A study identified methyl 4-fluorocinnamate as a promising candidate, exhibiting significant inhibition. mdpi.com This highlights the broad impact of fluorination across different biological activities. The table below summarizes the effect of fluorine substitution on the bioactivity of selected cinnamic acid analogues.

Table 1: Effect of Fluorine Substitution on Bioactivity

| Compound | Substitution | Biological Activity | Key Finding |

|---|---|---|---|

| 4-Fluorocinnamic acid analogue | 4-Fluoro | Anti-tuberculosis | Most active among fluorinated compounds tested. nih.gov |

| N-(substitutedbenzyl)-4-fluorocinnamides | 4-Fluoro | Anticancer (HepG2 cells) | Exhibited significant cytotoxic activity. nih.gov |

| Methyl 4-fluorocinnamate | 4-Fluoro | Nitrification Inhibition | Displayed greatest inhibitory efficacy in its class. mdpi.com |

Influence of Methyl Group Position and Presence on Biological Response

The presence and position of a methyl group on the phenyl ring of cinnamic acid analogues also play a role in determining their biological response. While specific studies focusing on the 3-methyl-4-fluoro substitution pattern of 4-Fluoro-3-methylcinnamic acid are limited in the reviewed literature, general principles regarding methyl substitutions can be inferred.

The position of the methyl group is also crucial. For example, in the context of neuroprotective activity, compounds with three methoxyl groups were found to be the most potent, indicating that the substitution pattern significantly influences efficacy. mdpi.com The steric hindrance introduced by a methyl group can also impact activity. It has been observed in some cinnamic acid esters that steric hindrance near the ester group can decrease biological activity. mdpi.com Without direct studies on this compound, the precise contribution of the 3-methyl group in conjunction with the 4-fluoro substituent remains an area for further investigation.

Contributions of the Cinnamic Acid Core to Activity

The core structure of cinnamic acid, consisting of a phenyl ring linked to a propenoic acid moiety, is fundamental to its biological activity. Both the olefinic double bond and the carboxylic acid group are key features that can be modified to tune the molecule's properties.

Cinnamic acid and its derivatives can exist as cis (Z) or trans (E) isomers due to the presence of the carbon-carbon double bond in the acrylic acid side chain. The trans isomer is generally more common and thermodynamically stable. nih.govmdpi.com However, the geometric configuration of this double bond can have a profound impact on biological activity.

In some cases, the cis isomer exhibits greater potency. For instance, cis-cinnamic acid has been shown to be a more potent antitubercular agent than its trans counterpart, with a significantly lower minimum bactericidal concentration against Mycobacterium tuberculosis. mdpi.com Furthermore, cis-cinnamic acid demonstrated more pronounced synergistic activity with standard tuberculosis drugs against multidrug-resistant strains. nih.gov In the context of plant growth, cis-cinnamic acid has been identified as a natural growth-promoting compound, while the trans-isomer is inactive at equimolar concentrations. rsc.org

Conversely, for other biological activities, the trans configuration may be preferred or essential. The specific spatial arrangement of the phenyl ring and the carboxylic acid group, dictated by the double bond geometry, is critical for binding to target enzymes or receptors.

Table 2: Comparison of Bioactivity of cis and trans Cinnamic Acid Isomers

| Isomer | Biological Activity | Relative Potency |

|---|---|---|

| cis-Cinnamic acid | Anti-tuberculosis | More potent than trans isomer. mdpi.com |

| trans-Cinnamic acid | Anti-tuberculosis | Less potent than cis isomer. mdpi.com |

| cis-Cinnamic acid | Plant growth promotion | Active. rsc.org |

| trans-Cinnamic acid | Plant growth promotion | Inactive. rsc.org |

Modification of the carboxylic acid group of cinnamic acid analogues into esters, amides, or other derivatives is a common strategy to modulate their biological efficacy. researchgate.net Such derivatization can significantly alter physicochemical properties like lipophilicity, solubility, and hydrogen bonding capacity, which in turn affects absorption, distribution, and target interaction.

Esterification of the carboxylic acid has been shown to enhance the antimicrobial activity of cinnamic acid. For example, while cinnamic acid itself may show no activity against certain microbial strains, its methyl and ethyl esters can exhibit notable antifungal and antibacterial properties. mdpi.com This increase in activity is often attributed to an increase in lipophilicity, which facilitates greater penetration of microbial cell membranes. mdpi.com The length of the alkyl chain in the ester can also influence activity, with studies showing that antibacterial activity can increase with the length of the carbonic radical chain. mdpi.com

Amide formation is another important derivatization. Cinnamide, the amide of cinnamic acid, and its derivatives are a promising framework for the development of anticancer agents. nih.gov The synthesis of various N-aryl cinnamamides has led to compounds with significant antibacterial efficacy, in some cases comparable or superior to clinically used drugs. researchgate.net The nature of the substituent on the amide nitrogen can introduce additional points of interaction with biological targets and further modulate the compound's properties.

The following table presents examples of how carboxylic acid derivatization affects the efficacy of cinnamic acid analogues.

Table 3: Effect of Carboxylic Acid Derivatization on Bioactivity

| Parent Compound | Derivative | Modification | Effect on Bioactivity |

|---|---|---|---|

| Cinnamic acid | Methyl cinnamate | Esterification | Gained antifungal and antibacterial activity. mdpi.com |

| Cinnamic acid | Ethyl cinnamate | Esterification | Potentiated pharmacological response, likely due to increased lipophilicity. mdpi.com |

| Cinnamic acid | Cinnamides | Amidation | Serves as a promising framework for anticancer agents. nih.gov |

| Chlorinated cinnamic acids | N-aryl cinnamamides | Amidation | Showed a broader spectrum and higher antibacterial efficacy. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding rational drug design.

Several QSAR studies have been conducted on cinnamic acid derivatives to elucidate the key structural features responsible for their biological activities. For instance, QSAR models have been developed to predict the lipid peroxidation inhibitory activity of cinnamic and caffeic acid derivatives. nih.gov These models utilize various descriptors, such as quantum chemical, thermodynamic, electronic, and spatial parameters, to identify the essential structural attributes for antioxidant activity. Such studies have highlighted the importance of features like the ketonic oxygen of the acid/amide fragment and ethereal oxygen substituents on the phenyl ring. nih.gov

In the context of anticancer activity, QSAR and molecular docking studies have been performed on cinnamic acid analogues as inhibitors of the Epidermal Growth Factor Receptor (EGFR). researchgate.net Multiple linear regression analysis in these studies has indicated that the electronic properties of the compounds are the governing factors for their inhibitory activity. researchgate.net By using these predictive models, new compounds with potentially higher potency can be proposed for synthesis and testing. researchgate.net The development of robust and validated QSAR models is a valuable tool in the optimization of lead compounds derived from the cinnamic acid scaffold.

Lipophilicity and Steric Considerations in Biological Interactions

An increase in lipophilicity can lead to enhanced biological activity. For example, in a series of synthetic cinnamates, the potentiation of pharmacological response was attributed to an increase in lipophilicity, which allows for greater penetration of biological membranes. mdpi.com Derivatization of the carboxylic acid to an ester, for instance, generally increases lipophilicity and can lead to a corresponding increase in antimicrobial activity. mdpi.com

Steric factors, which relate to the size and shape of the molecule and its substituents, also play a crucial role. The volume and spatial arrangement of substituent groups can influence how a molecule fits into the binding site of a target protein. In some cases, bulky substituents can cause steric hindrance, which may decrease or abolish activity. For example, it was noted that steric hindrance near the ester group of some cinnamic acid derivatives led to a decrease in their biological activity. mdpi.com Conversely, the specific size and shape of a substituent may be optimal for interaction with a target. For instance, the presence of an isopropyl group was found to be important for the antibacterial activity of certain cinnamides. nih.gov The interplay between lipophilicity and steric effects is complex, and optimizing both is essential for designing molecules with favorable biological profiles.

Computational and Theoretical Chemistry Studies of 4 Fluoro 3 Methylcinnamic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

A study on trans-4-(trifluoromethyl)cinnamic acid , a structurally related compound, revealed its potential as an inhibitor of histone deacetylase 8 (HDAC8) niscpr.res.inniscpr.res.in. Molecular docking simulations indicated a strong binding affinity to the active site of HDAC8, suggesting that cinnamic acid derivatives can act as inhibitors of this enzyme, which is a target in cancer therapy. niscpr.res.in

Similarly, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been investigated for its anticancer properties through in silico studies. Docking simulations with breast cancer cell line (MCF-7) receptors showed that ferulic acid could interact with multiple receptor targets with significant binding affinities. nih.gov The primary interactions observed were hydrophobic interactions and the formation of hydrogen bonds, which are crucial for the stability of the ligand-protein complex. nih.gov

These findings suggest that 4-Fluoro-3-methylcinnamic acid likely exhibits similar binding capabilities. The presence of the fluorine atom and the methyl group on the phenyl ring would influence its electronic and steric properties, potentially leading to specific interactions with protein residues. The carboxylate group is expected to form key hydrogen bonds, while the substituted phenyl ring would engage in hydrophobic and van der Waals interactions within a protein's binding pocket.

Table 1: Molecular Docking Data for Cinnamic Acid Analogs

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| trans-4-(trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | -6.10 | Not specified niscpr.res.in |

| Ferulic acid | MCF-7 Receptor (2IOG) | -6.96 | Not specified nih.gov |

| (E)-N-(2-methylcinnamoyl)-amantadine | MAO-B | Not specified | Not specified mdpi.com |

This table is populated with data from studies on analogs of this compound to illustrate potential interaction profiles.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide insights into molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMOs), which are essential for understanding a molecule's reactivity.

Specific DFT studies on this compound are not available in the current literature. However, a detailed computational analysis of trans-4-(trifluoromethyl)cinnamic acid using the DFT/B3LYP method with a 6-311++G(d,p) basis set offers a comparative framework. niscpr.res.in This study calculated the molecule's geometrical parameters, vibrational frequencies, and performed a frontier molecular orbital analysis. niscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's chemical reactivity and kinetic stability. libretexts.org

For trans-4-(trifluoromethyl)cinnamic acid, the HOMO-LUMO energy gap was calculated, providing an indication of its stability and reactivity. niscpr.res.in It is expected that this compound would have a similar electronic profile, with the HOMO likely localized on the electron-rich phenyl ring and the double bond, and the LUMO distributed over the carboxylic acid group and the conjugated system. The fluorine and methyl substituents would modulate the energies of these orbitals. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group would have competing effects on the electron density distribution in the phenyl ring.

Table 2: Calculated Electronic Properties for a Cinnamic Acid Analog

| Parameter | Value for trans-4-(trifluoromethyl)cinnamic acid |

|---|---|

| Method of Calculation | DFT/B3LYP/6-311++G(d,p) niscpr.res.in |

| Total Energy | 103.81 kcal/mol niscpr.res.in |

| Zero-point vibrational energy | 95.39 kcal/mol niscpr.res.in |

| HOMO Energy | Not specified niscpr.res.in |

| LUMO Energy | Not specified niscpr.res.in |

This table presents data for a structural analog to provide an estimation of the electronic properties of this compound.

Conformational Dynamics and Host-Guest Interactions

The study of conformational dynamics provides insight into the different spatial arrangements of a molecule and their relative energies. For a molecule like this compound, rotation around the single bonds can lead to different conformers.

Host-guest chemistry investigates the formation of complexes between a host molecule, which has a cavity, and a guest molecule that fits within it. Cyclodextrins are common host molecules used to encapsulate guest molecules, which can alter the guest's physical and chemical properties, such as solubility and stability.

While there are no specific studies on the conformational analysis or cyclodextrin (B1172386) complexation of this compound, research on other hydroxycinnamic acids provides a general understanding of these interactions. mdpi.com Studies have shown that cinnamic acid and its derivatives can form inclusion complexes with β-cyclodextrin. researchgate.net In these complexes, the hydrophobic phenyl ring of the cinnamic acid derivative is typically encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic carboxylic acid group remains near the rim, interacting with the hydroxyl groups of the cyclodextrin or the solvent. mdpi.comresearchgate.net

The formation of such a complex with this compound would be driven by hydrophobic interactions between its substituted phenyl ring and the cyclodextrin cavity. The size and shape of the guest molecule are crucial for stable complex formation. The presence of the methyl and fluoro groups would influence the fit and binding affinity within the host cavity.

Table 3: Classification of Host-Guest Inclusion for Hydroxycinnamic Acids in Methylated Cyclodextrins

| Guest Molecule | Host Cyclodextrin | Type of Inclusion |

|---|---|---|

| Ferulic Acid | TMA | Partial Guest Inclusion mdpi.com |

| p-Coumaric Acid | TMA | Full Guest Encapsulation mdpi.com |

| Hydroferulic Acid | TMB | Partial Guest Inclusion mdpi.com |

This table is based on data for hydroxycinnamic acids and provides a framework for understanding potential host-guest interactions of this compound. TMA: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, TMB: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, DMB: Heptakis(2,6-di-O-methyl)-β-cyclodextrin.

Predictive Modeling of Molecular Properties and Reactivity

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds.

There are no specific QSAR models developed for this compound. However, QSAR studies on broader classes of cinnamic acid derivatives have been conducted. For example, a 3D-QSAR study on a series of cinnamic acid derivatives with antimalarial activity identified key structural features responsible for their biological effect. asianpubs.org The model highlighted the importance of descriptors such as van der Waals energy, the energy of the LUMO, and the principal moment of inertia. asianpubs.org

Another application of predictive modeling is in toxicology. QSAR models have been developed to predict the toxicity of various chemical classes, including nitroaromatic compounds. nih.gov These models often use descriptors related to hydrophobicity (logP), electronic properties (HOMO and LUMO energies), and molecular size to predict toxic effects. nih.gov

For this compound, a predictive model could be developed by synthesizing a series of related analogs and measuring their biological activity. The resulting data could be used to build a QSAR model that could then predict the activity of other, yet-to-be-synthesized derivatives. Such a model would help in designing new compounds with enhanced activity and reduced toxicity.

Table 4: Descriptors Used in a 3D-QSAR Model for Antimalarial Cinnamic Acid Derivatives

| Descriptor Type | Specific Descriptor | Statistical Significance |

|---|---|---|

| Thermodynamic | van der Waals 1,4 energy | r > 0.83, F-test = 9.47 asianpubs.org |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital (LUMO) | r > 0.83, F-test = 9.47 asianpubs.org |

This table illustrates the types of descriptors and their statistical significance from a QSAR study on a series of cinnamic acid derivatives, indicating the parameters that could be relevant for predictive modeling of this compound.

Analytical Methodologies for Characterization and Quantification in Research

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of 4-Fluoro-3-methylcinnamic acid, providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the vinyl protons of the acrylic acid moiety, the aromatic protons on the substituted phenyl ring, the methyl group protons, and the acidic proton of the carboxyl group. The trans-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the two vinyl protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show unique signals for the carboxyl carbon, the two vinyl carbons, the six aromatic carbons (with their chemical shifts influenced by the fluorine and methyl substituents), and the methyl carbon. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature confirming the fluorine's position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings (J) for this compound

Predicted data is based on analysis of structurally similar compounds like 4-fluorocinnamic acid and 4-methylcinnamic acid. rsc.org

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Carboxyl (-COOH) | ~12.5 | Broad Singlet | N/A |

| Aromatic (H-2, H-5, H-6) | 7.2 - 7.8 | Multiplets | J(H,H) and J(H,F) |

| Vinyl (=CH-Ar) | ~7.6 | Doublet | J ≈ 16 |

| Vinyl (=CH-COOH) | ~6.5 | Doublet | J ≈ 16 |

| Methyl (-CH₃) | ~2.3 | Singlet | N/A |

| Carbon Type | Predicted Chemical Shift (ppm) | Key Feature |

|---|---|---|

| Carboxyl (C=O) | ~168 | - |

| Aromatic (C-F) | ~160 | Large ¹JCF coupling |

| Vinyl (=CH-Ar) | ~143 | - |

| Aromatic (C-H, C-C) | 115 - 135 | Shifts influenced by F and CH₃ |

| Vinyl (=CH-COOH) | ~120 | - |

| Methyl (-CH₃) | ~15 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrations. The FTIR spectrum of this compound would display key absorption bands confirming its structure, such as a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and vibrations corresponding to the C=C double bonds of the alkene and aromatic ring, as well as a characteristic C-F bond stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic conjugation within the molecule. Due to the extended system of conjugation involving the phenyl ring and the acrylic acid side chain, cinnamic acids exhibit strong absorbance in the UV region. This property is particularly useful for quantitative analysis, such as in HPLC detection.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for studying its metabolic pathways.

For this compound (C₁₀H₉FO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The monoisotopic mass is calculated to be 180.0587 g/mol . nih.gov When coupled with techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Monoisotopic Mass | 180.0587 Da |

| Predicted [M+H]⁺ Ion (Positive Mode) | 181.0665 m/z |

| Predicted [M-H]⁻ Ion (Negative Mode) | 179.0508 m/z |

| Predicted Key Fragment | [M-H-CO₂]⁻ at 135.0614 m/z |

In the context of metabolite profiling , Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to identify the biotransformation products of this compound in biological systems. Common metabolic reactions for cinnamic acid derivatives include phase I reactions like hydroxylation and phase II reactions such as glucuronide and sulfate (B86663) conjugation. These metabolites are identified by searching for their predicted masses, which correspond to the mass of the parent compound plus the mass of the added functional group.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from impurities, starting materials, or other components in a mixture, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. A reversed-phase HPLC method, typically using a C18 stationary phase, is effective for separating cinnamic acid derivatives. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. researchgate.net Detection is commonly performed using a UV detector set at the compound's wavelength of maximum absorbance (λmax). The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structural Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the definitive method. This technique requires the growth of a suitable single crystal of the compound.

When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam in a specific pattern. Analysis of this diffraction pattern allows for the precise calculation of the positions of each atom in the crystal lattice. The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the crystal, including details of intermolecular interactions such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which often leads to the formation of dimers. While spectroscopic methods provide structural information, X-ray crystallography offers an unparalleled level of detail about the solid-state conformation and intermolecular arrangement.

Emerging Research Avenues and Conceptual Advances

Rational Design Principles for Next-Generation Fluorinated Cinnamic Acid Compounds

The rational design of new fluorinated cinnamic acid derivatives is a cornerstone of advancing their therapeutic potential. The process is guided by established principles of medicinal chemistry, where specific structural modifications are made to optimize a compound's activity, selectivity, and pharmacokinetic profile. The cinnamic acid scaffold allows for modification at the phenyl ring, the alkene double bond, and the carboxylic acid group. nih.gov

The introduction of fluorine is a particularly powerful strategy. Due to its high electronegativity and small size, a fluorine atom can modulate the electronic properties of the aromatic ring, influence the acidity (pKa) of the carboxylic group, and form unique hydrogen bonds and dipole interactions with target proteins. ontosight.airsc.org Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the compound's stability and bioavailability. researchgate.net

In the case of 4-Fluoro-3-methylcinnamic acid, the design incorporates two key substituents on the phenyl ring:

4-Fluoro Group: Placing a fluorine atom at the para-position is a common tactic in drug design. It can enhance binding affinity to target enzymes and improve metabolic resistance without adding significant steric bulk. nih.gov Studies on related compounds have shown that a 4-fluoro substituent can be a key feature for potent biological activity. nih.gov

3-Methyl Group: The methyl group at the meta-position influences the molecule's conformation and lipophilicity. It can provide favorable steric interactions within a protein's binding pocket and affects the electronic distribution in the phenyl ring, which in turn can fine-tune the molecule's reactivity and target interactions.

Next-generation design principles build upon these foundations, exploring strategies such as:

Polyfluorination: Introducing multiple fluorine atoms can further amplify these effects. researchgate.net

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic groups (like tetrazoles) or converted to amides and esters to alter solubility, cell permeability, and target engagement. nih.gov For instance, converting cinnamic acids to cinnamides has been explored to develop new anticancer agents. nih.gov

Hybrid Molecules: Fusing the fluorinated cinnamic acid motif with other pharmacologically active molecules can create hybrid compounds with dual or synergistic activities. nih.gov This approach has been used to combine the properties of flavonoids and cinnamic acid to create neuroprotective agents. nih.gov

These design strategies aim to systematically tune the properties of the lead compound to achieve a desired biological outcome, moving beyond empirical screening to a more predictable and rational approach to drug discovery. researchgate.net

Identification of Novel Biological Targets and Therapeutic Applications (Preclinical/Research Phase)

While specific preclinical data for this compound is not extensively published, research on the broader class of cinnamic acid derivatives points toward several promising therapeutic areas and biological targets. These compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov

The functional groups of the cinnamic acid scaffold are key to these activities. The nature and position of substituents on the phenyl ring can significantly enhance or decrease biological efficacy. nih.gov Fluorine substitution, in particular, has been shown to enhance the antiplasmodial activity of certain cinnamic acid derivatives. nih.gov

Emerging research has identified several potential biological targets for this class of compounds in preclinical studies:

| Biological Target/Process | Therapeutic Application | Compound Class/Example | Research Finding |

| Apoptosis Induction | Cancer | Cinnamic acid derivatives (e.g., cinnamaldehyde) | Cinnamic acid derivatives have been shown to destroy cancerous cells by inducing apoptosis (programmed cell death). nih.gov |

| EGFR-TK Inhibition | Cancer | Cinnamide-fluorinated compounds | Phenyl moieties with a 4-fluoro substituent are a key part of several potent EGFR-TK inhibitors with significant cytotoxic activity against various cancer cell lines. nih.gov |

| Anti-neuroinflammation | Alzheimer's Disease | Flavonoid-cinnamic acid amide hybrids | Hybrid compounds showed neuroprotection against oxytosis, ferroptosis, and ATP depletion in a murine hippocampal cell line (HT22). nih.gov |

| Antimicrobial Activity | Infectious Diseases | Modified cinnamic acid derivatives | A derivative (Compound 27) with a modified carboxyl group showed potent bactericidal effects against E. coli and S. aureus, outperforming some standard biocides. nih.gov |

These findings highlight the potential of fluorinated cinnamic acids, including this compound, as lead structures for developing novel therapeutics. The next phase of research will likely involve screening this specific compound against these and other targets to delineate its unique biological activity profile.

Integration of Multi-Omics Data in Cinnamic Acid Research

The complexity of biological systems often means that a single-target approach is insufficient to understand a compound's full effect. researchgate.net The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to elucidate the comprehensive mechanism of action of drug candidates like this compound. mdpi.comnih.gov

While specific multi-omics studies on this compound are not yet prevalent, the application of these techniques to natural products and other small molecules in preclinical research provides a clear blueprint for future investigations. researchgate.netfrontiersin.org

Conceptual Framework for Multi-Omics Application:

Transcriptomics (RNA-Seq): Treating cells (e.g., cancer cells or neurons) with this compound and sequencing the messenger RNA would reveal which genes are up- or down-regulated. This can identify entire signaling pathways affected by the compound. nih.gov

Proteomics: Using mass spectrometry, researchers can quantify changes in the levels of thousands of proteins within the cell after treatment. This provides a direct look at the functional machinery of the cell and can help identify the specific protein targets the compound interacts with. frontiersin.org

Metabolomics: This approach analyzes the small-molecule metabolites in a biological system. Treatment with a cinnamic acid derivative could alter metabolic pathways, such as energy metabolism or lipid synthesis. For instance, studies have tracked the degradation of cinnamic acid by bacteria by identifying metabolic intermediates. nih.gov

Integrated Analysis: The true power of this approach lies in integrating these different data layers. semanticscholar.org For example, a decrease in the mRNA (transcriptomics) and protein levels (proteomics) of a key enzyme, coupled with the buildup of its substrate (metabolomics), would provide strong evidence that the compound targets a specific metabolic pathway. nih.gov Network-based analyses can then be used to build comprehensive models of the compound's interactions within the cell's complex biological network. nih.gov

This holistic view allows for the identification of not only the primary target but also off-target effects and downstream consequences, leading to a more complete understanding of the compound's biological impact and potential therapeutic applications. mdpi.com

Development of Chemical Probes and Tools for Mechanistic Elucidation

To definitively identify the cellular targets of a bioactive compound and understand its mechanism of action, researchers often develop chemical probes. A chemical probe is a specialized version of the parent compound (like this compound) that has been modified to include a reactive group or an affinity tag, while ideally retaining its original biological activity.

Principles of Chemical Probe Design:

Minimal Perturbation: The modification should be as small as possible to avoid altering the compound's shape, properties, and interaction with its biological target.

Functional Handle: A tag is incorporated that allows for detection or capture. Common tags include:

Biotin: For affinity purification of target proteins.

Fluorescent Dyes: For visualizing the compound's localization within a cell using microscopy.

Click Chemistry Handles (e.g., alkynes or azides): These small, bio-orthogonal groups allow for the attachment of tags after the probe has bound to its target, minimizing steric hindrance.